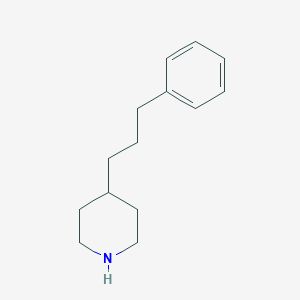![molecular formula C6H4Cl2N2O B106376 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 848398-41-4](/img/structure/B106376.png)
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine
概要
説明
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a chemical scaffold that has not been extensively explored but shows potential for generating highly functionalized pyrimidine derivatives. This compound serves as a key intermediate in the synthesis of various substituted or fused pyrimidine derivatives, which are of interest due to their potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine derivatives involves a divergent approach where the key intermediate is reacted with different amine nucleophiles under controlled conditions. A microwave-assisted one-pot, two- or three-step protocol has been reported to rapidly generate tetrasubstituted or fused pyrimidines from this scaffold . Additionally, novel 1,2-dihydrofuro[3,4-d]pyrimidines have been synthesized starting from dimethyl furan-3,4-dicarboxylate, involving a series of organic reactions and intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been studied using X-ray crystallography, revealing the presence of unclassical hydrogen bonds such as C—H⋅⋅⋅O and C—H⋅⋅⋅N in the crystal structures. These findings suggest that the derivatives of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine can form complex hydrogen bonding networks, which could be significant for their biological activity and interactions .
Chemical Reactions Analysis
The reactivity of the 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine scaffold allows for the generation of a variety of pyrimidine derivatives through reactions with different nucleophiles. For instance, the synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines has been achieved through regioselective cross-coupling reactions, demonstrating the versatility of pyrimidine scaffolds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including those related to 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, have been studied using semiempirical quantum-chemical methods. The equilibrium geometry of these molecules is generally planar, and they exhibit a degree of conformational flexibility, which could influence their reactivity and interaction with biological targets .
科学的研究の応用
Synthesis and Chemical Properties
- 2,4-Dichloro-5-methoxy-pyrimidine, a related compound of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, demonstrates potential in synthesis processes using materials like methyl methoxyacetate and carbamide, achieving a high purity level (Liu Guo-ji, 2009).
- The chemical reactivity and versatility of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, a scaffold related to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, are significant for producing highly functionalized pyrimidines using divergent approaches and microwave-assisted protocols (Paolo Vincetti et al., 2019).
Reactivity and Synthesis Techniques
- A variety of 2,4-diamino-pyrimidine systems can be prepared from related 2,4-dichloro-pyrimidines, demonstrating the potential of these compounds in synthesizing diverse chemical structures (D. Richter et al., 2013).
- Studies on 5,7-dihydrofuro[3,4-b]pyridines, closely related to the target compound, reveal insights into the effects of steric interactions on reaction rates, essential for understanding the chemical behavior of these compounds (A. E. Frissen et al., 1989).
Molecular and Structural Analysis
- Investigations into the molecular and electronic structures of pyrimidine derivatives similar to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, using techniques like density functional theory, provide essential data on their conformational flexibility and stability (B. Sreenivas et al., 2022).
Potential Applications in Material Science
- Research into pyrimido[5,4-d]pyrimidine derivatives, which share structural similarities with 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, reveals insights into their properties, reactivity, and potential applications in material science (N. E. Britikova et al., 1977).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAAHQVXMZLMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630831 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine | |
CAS RN |
848398-41-4 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



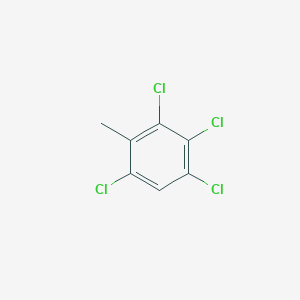
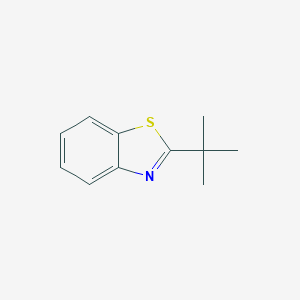
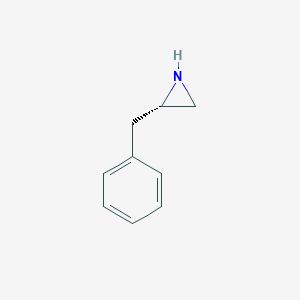
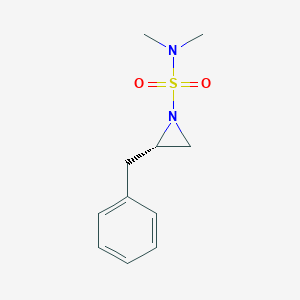
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
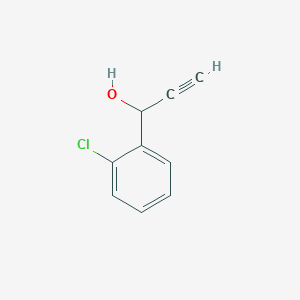
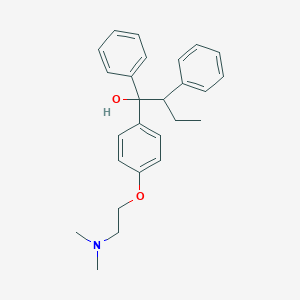
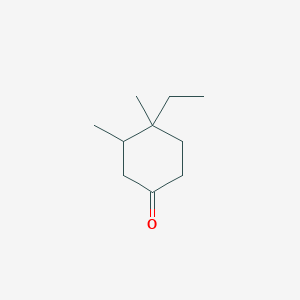
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
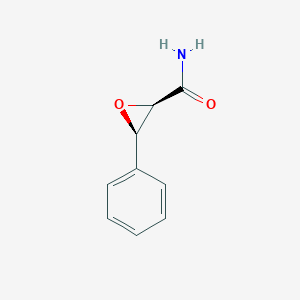
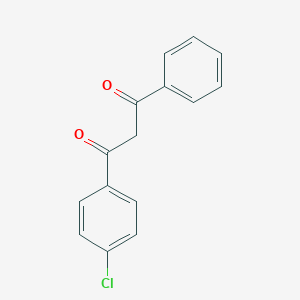
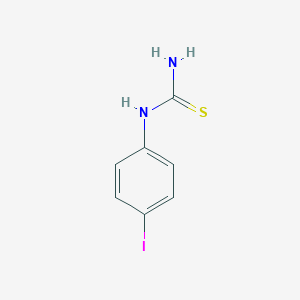
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
